[UL-13C12]Lactose Monohydrate
Description
Properties
Molecular Formula |
¹³C₁₂H₂₄O₁₂ |
|---|---|
Molecular Weight |
372.22 |
Synonyms |
4-O-β-D-[UL-13C6]-Galactopyranosyl-D-[UL-13C6]-glucose; |
Origin of Product |
United States |
Synthetic Methodologies for Ul 13c12 Lactose Monohydrate
Strategies for Uniform Isotopic Enrichment with Carbon-13
Achieving uniform isotopic enrichment across all twelve carbon atoms in lactose (B1674315) necessitates that the biosynthetic pathways producing both the glucose and galactose moieties are supplied exclusively with carbon-13. The most effective strategies for this are biological in nature, leveraging cellular machinery to build the complex carbohydrate from a simple, fully enriched carbon source.
One primary strategy involves the cultivation of microorganisms or algae in an environment where the sole carbon source is ¹³C-labeled. For instance, edible algae like Spirulina platensis can be grown in an atmosphere of pure ¹³CO₂. nih.gov These organisms perform photosynthesis, converting the labeled carbon dioxide into uniformly labeled glucose and other simple sugars. These monosaccharides can then be extracted and used as precursors for further synthesis.
Alternatively, heterotrophic organisms, such as specific strains of bacteria (Escherichia coli) or yeast, can be cultured in a minimal medium where the primary carbohydrate is [U-¹³C]-glucose. acs.orgnih.gov The cellular metabolism of these organisms processes the labeled glucose, ensuring that all downstream metabolites, including nucleotide sugars required for disaccharide synthesis, are uniformly enriched with ¹³C. This in vivo production method is a robust way to generate a pool of uniformly labeled monosaccharide precursors for subsequent enzymatic synthesis. acs.org
Precursor Synthesis and Stereospecific Isotope Incorporation
The synthesis of [UL-13C12]Lactose hinges on the availability of its two constituent monosaccharides in their uniformly labeled forms: [UL-¹³C₆]glucose and [UL-¹³C₆]galactose.
[UL-¹³C₆]Glucose : This is a foundational precursor and is often produced via the biological methods described above. It is a widely used starting material in metabolic research and is commercially available with high isotopic purity (typically ≥99 atom % ¹³C). chempep.com Its six-carbon backbone is fully substituted with ¹³C isotopes, providing one half of the final lactose molecule. chempep.com
[UL-¹³C₆]Galactose : The galactose precursor is typically derived from [UL-¹³C₆]glucose. In biological systems, the conversion of glucose to galactose is not a direct process but occurs via the Leloir pathway. The key step is the epimerization of UDP-glucose to UDP-galactose, catalyzed by the enzyme UDP-glucose 4-epimerase. Therefore, to synthesize the required [UL-¹³C₆]galactose precursor for lactose synthesis, [UL-¹³C₆]glucose is first converted enzymatically to UDP-[UL-¹³C₆]glucose, which is then epimerized to form UDP-[UL-¹³C₆]galactose. This enzymatic conversion is highly stereospecific, ensuring the correct configuration of the resulting galactose.
The use of these fully labeled monosaccharide precursors is crucial as it guarantees that the subsequent coupling reaction incorporates the ¹³C isotopes stereospecifically into the correct positions within the final disaccharide structure.
Chemo-enzymatic Approaches for [UL-13C12]Lactose Monohydrate Synthesis
Chemo-enzymatic synthesis is the most precise and widely employed method for constructing [UL-13C12]Lactose. This approach combines the flexibility of chemical synthesis with the unparalleled stereospecificity of enzymatic catalysis, making it ideal for creating complex carbohydrates like lactose with the correct anomeric configuration.
The core of this strategy is the enzymatic reaction catalyzed by β-1,4-galactosyltransferase (lactose synthase) . This enzyme facilitates the transfer of a galactose unit from an activated donor substrate to an acceptor molecule. nih.gov In the synthesis of [UL-13C12]Lactose, the reaction proceeds as follows:
UDP-[UL-¹³C₆]galactose + [UL-¹³C₆]glucose → [UL-¹³C₁₂]Lactose + UDP
This reaction specifically forms the β(1→4) glycosidic bond that links the galactose and glucose units. nih.gov The use of the enzyme ensures that only this specific linkage is created, avoiding the formation of other isomers that could result from a purely chemical synthesis. The reaction is typically carried out in a buffered aqueous solution under controlled temperature and pH to ensure optimal enzyme activity. The enzyme's high specificity for its substrates—the activated UDP-galactose donor and the glucose acceptor—prevents undesirable side reactions. While β-galactosidase can also be used for transgalactosylation reactions to form new glycosidic bonds, lactose synthase is the specific enzyme for this particular linkage. nih.gov
Purification and Chromatographic Isolation of Isotopically Labeled Product
Following the enzymatic synthesis, the reaction mixture contains the desired this compound, along with unreacted precursors ([UL-¹³C₆]glucose), the enzyme, buffer salts, and the UDP byproduct. A multi-step purification process is therefore essential to isolate the final product with high chemical purity.
A crucial initial step is often desalting to remove buffer components that can interfere with subsequent chromatographic separation and mass spectrometry analysis. nih.gov The primary technique for isolating the labeled lactose is High-Performance Liquid Chromatography (HPLC) . Different HPLC methods can be employed, tailored to the specific properties of carbohydrates.
| Chromatography Technique | Stationary Phase (Column) | Principle of Separation | Application Notes |
| Amide-Based HILIC | Silica gel with bonded amide functional groups. | Hydrophilic Interaction Liquid Chromatography (HILIC). Separates polar compounds based on their partitioning between a polar stationary phase and a less polar mobile phase (e.g., acetonitrile/water). | Excellent for separating underivatized sugars. It can effectively resolve lactose from its monosaccharide precursors (glucose and galactose). clemson.edu |
| Reversed-Phase (RP) HPLC | C18 (octadecylsilane) bonded to silica. | Hydrophobic Interaction. Separates molecules based on their hydrophobicity. Sugars are highly polar and require chemical derivatization to be retained. | Used for separating sugars after derivatization with a hydrophobic tag (e.g., PMP). This method offers high resolution but adds an extra step to the workflow. |
| Size-Exclusion Chromatography (SEC) | Porous particles with controlled pore sizes. | Separation by Molecular Size. Larger molecules elute first as they cannot enter the pores, while smaller molecules have a longer path and elute later. | Useful for removing the high-molecular-weight enzyme from the smaller sugar molecules. |
Typically, a combination of these techniques may be used. For instance, an initial SEC step could be used to remove the enzyme, followed by a HILIC separation to isolate the [UL-13C12]Lactose from the unreacted glucose. The collected fractions are monitored using detectors such as a Refractive Index (RI) detector or a Mass Spectrometer, and the fractions containing the pure product are pooled and lyophilized to obtain the final this compound as a solid powder. researchgate.net
Quality Control and Isotopic Purity Assessment in Synthesis
Rigorous quality control is paramount to verify the chemical identity, purity, and isotopic enrichment of the final product. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is employed for this comprehensive analysis.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the isotopic labeling. acs.orgnih.gov It provides an exact mass measurement, which can distinguish between different isotopologues (molecules that differ only in their isotopic composition). nih.gov For this compound, HRMS confirms the incorporation of twelve ¹³C atoms by detecting the correct molecular ion peak. It is also used to determine the Mass Isotopologue Distribution (MID) , which quantifies the percentage of molecules that are fully labeled (M+12) versus partially or unlabeled species. oup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for both structural confirmation and isotopic analysis. researchgate.net
¹³C NMR: A ¹³C NMR spectrum provides direct evidence of uniform labeling. In a fully labeled sample, a signal will be observed for each of the twelve carbon atoms, and the presence of extensive ¹³C-¹³C coupling confirms that adjacent carbons are both ¹³C isotopes. nih.gov This technique is also used to verify the chemical structure and ensure no isomeric impurities are present. frontiersin.org
¹H NMR: High-resolution ¹H NMR is used to confirm the proton environment of the molecule. In a ¹³C-labeled compound, the proton signals are split by the attached ¹³C nuclei (¹H-¹³C coupling), creating a distinct pattern that confirms the label's position and helps in structural elucidation. acs.org
The combination of these methods ensures that the final this compound product meets the high standards of chemical purity and isotopic enrichment required for its use in quantitative metabolic studies.
| Analytical Technique | Parameter Measured | Expected Result for High-Quality Product |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass & Isotopic Enrichment | Molecular weight corresponds to the fully labeled compound (e.g., 354.20 g/mol for the anhydrous form). MID shows a dominant M+12 peak, indicating >99% isotopic enrichment. |
| ¹³C Nuclear Magnetic Resonance (¹³C NMR) | Carbon Skeleton & Label Incorporation | A spectrum showing 12 distinct carbon signals with complex splitting patterns due to ¹³C-¹³C coupling, confirming uniform labeling. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Proton Structure & Confirmation of Labeling | Spectrum consistent with the lactose structure, with characteristic splitting of proton signals due to coupling with adjacent ¹³C atoms. |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | A single, sharp peak under specific column and mobile phase conditions, indicating ≥99% chemical purity. |
Advanced Analytical Techniques for Ul 13c12 Lactose Monohydrate and Its Metabolic Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Distribution Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structural and chemical properties of molecules. In the context of stable isotope tracing, NMR is uniquely capable of determining the precise location of isotopic labels within a molecule, offering insights into positional enrichment and metabolic rearrangements. researchgate.net
Direct 13C-NMR spectroscopy is a fundamental technique for analyzing samples containing [UL-13C12]Lactose Monohydrate. Since the 13C isotope possesses a nuclear spin, it is NMR-active, unlike the more abundant 12C isotope. In a uniformly labeled molecule like [UL-13C12]Lactose, every carbon atom produces a signal in the 13C-NMR spectrum. The chemical environment of each carbon atom dictates its specific resonance frequency (chemical shift), resulting in a unique peak for each of the 12 carbons in the lactose (B1674315) molecule.
This technique allows for the direct observation and quantification of 13C enrichment at each carbon position. frontiersin.org When [UL-13C12]Lactose is metabolized, the 13C atoms are incorporated into various metabolic products. By analyzing the 13C-NMR spectra of these metabolites, researchers can determine which specific carbon positions have been labeled. This positional information is crucial for distinguishing between different metabolic pathways. For example, the pattern of 13C enrichment in lactate (B86563) or glutamate (B1630785) derived from [UL-13C12]Lactose can reveal the relative activities of glycolysis versus the pentose (B10789219) phosphate (B84403) pathway. acs.org
Table 1: Representative 13C Chemical Shifts for Positional Analysis in [UL-13C12]Lactose
| Carbon Atom (Lactose) | Typical Chemical Shift (ppm) | Significance in Positional Analysis |
|---|---|---|
| Galactose C1' | 103.6 | Anomeric carbon of the galactose unit. Its fate is critical for tracking the glycosidic bond cleavage. |
| Glucose C1 | 92.5 (α), 96.4 (β) | Anomeric carbon of the glucose unit, indicating the α and β forms. |
| Glucose C4 | 79.0 | Site of the β-1,4 glycosidic linkage. Changes in its signal indicate hydrolysis. |
| Galactose C6' | 61.8 | Primary alcohol carbon, often involved in initial phosphorylation steps in metabolites. |
| Glucose C6 | 61.2 | Primary alcohol carbon on the glucose moiety, a key site for metabolic entry. |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
While 1D 13C-NMR provides direct information on carbon labeling, complex biological samples often contain a multitude of metabolites with overlapping signals. Two-dimensional (2D) heteronuclear NMR techniques, which correlate the signals of different nuclei (typically 1H and 13C), are invaluable for resolving this complexity and unambiguously identifying labeled metabolites. researchgate.netnih.gov
The Heteronuclear Single Quantum Coherence (HSQC) experiment is one of the most widely used techniques. nih.gov It generates a 2D spectrum with 1H chemical shifts on one axis and 13C chemical shifts on the other. A peak appears at the coordinates corresponding to a 13C atom and its directly attached proton(s). nih.gov This provides a unique fingerprint for each C-H bond in a molecule, greatly enhancing spectral resolution and simplifying the identification of metabolites in a mixture. researchgate.net By comparing the HSQC spectra of extracts from systems fed with labeled and unlabeled lactose, researchers can pinpoint the exact metabolites that have incorporated the 13C tracer.
Other techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), provide information about longer-range couplings (typically over 2-3 bonds), helping to piece together the carbon skeleton of unknown metabolites.
Table 2: Application of Heteronuclear NMR Techniques in [UL-13C12]Lactose Metabolomics
| Technique | Principle | Application in Tracer Analysis |
|---|---|---|
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates 13C nuclei with their directly attached 1H nuclei. | Provides high-resolution fingerprints of labeled metabolites, enabling unambiguous identification in complex mixtures. nih.gov |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates 13C and 1H nuclei over two to three bonds. | Used for de novo structural elucidation of novel or unexpected metabolites by connecting molecular fragments. |
| 1H-[13C] NMR Spectroscopy | Indirectly detects 13C nuclei by observing their effect (coupling) on attached 1H signals. | Offers a sensitive method for quantifying 13C fractional enrichment in specific metabolites. acs.org |
Mass Spectrometry-Based Platforms for Tracer Detection and Quantification
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. In stable isotope tracing studies, MS is used to detect the mass shift that occurs when a 12C atom is replaced by a 13C atom. This allows for the precise quantification of isotopic enrichment and the determination of mass isotopomer distributions, which reflect the number of labeled atoms in a molecule. youtube.com
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. nih.gov Carbohydrates like lactose and its direct metabolites are not inherently volatile. Therefore, they must undergo a chemical derivatization step to increase their volatility before GC analysis. springernature.comnih.gov Common derivatization methods include silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.net
Once derivatized, the sample is injected into the gas chromatograph, where individual compounds are separated based on their boiling points and interactions with the column. The separated compounds then enter the mass spectrometer. Upon ionization, molecules fragment in a reproducible manner. The mass spectrum of a derivatized sugar will show a characteristic pattern of fragment ions. When analyzing metabolites from a [UL-13C12]Lactose tracer study, the masses of these fragments will increase depending on the number of 13C atoms they contain. shimadzu.com By analyzing the distribution of these mass isotopologues, researchers can quantify the extent of 13C incorporation into various carbohydrate pools. nih.gov
Table 3: Illustrative Mass Isotopomer Analysis of a Derivatized Glucose Fragment by GC-MS
| Isotopologue | Description | Theoretical m/z Shift | Information Gained |
|---|---|---|---|
| M+0 | Fragment contains only 12C atoms (unlabeled). | 0 | Represents the endogenous, unlabeled pool of the metabolite. |
| M+1 | Fragment contains one 13C atom. | +1 | Quantifies the incorporation of labeled carbons, providing data for metabolic flux analysis. researchgate.net |
| M+2 | Fragment contains two 13C atoms. | +2 | |
| M+3 | Fragment contains three 13C atoms. | +3 | |
| M+4 | Fragment contains four 13C atoms. | +4 | |
| M+5 | Fragment contains five 13C atoms. | +5 | |
| M+6 | Fragment contains six 13C atoms (fully labeled). | +6 |
Liquid chromatography-mass spectrometry (LC-MS/MS) is an exceptionally powerful platform for analyzing complex biological samples like cell extracts, plasma, or tissue homogenates. researchgate.net A key advantage of LC-MS is its ability to analyze a wide range of polar and non-volatile metabolites without the need for derivatization. researchgate.net
In an LC-MS/MS experiment, the biological sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated metabolites then flow into the mass spectrometer's ion source. Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this setup, a precursor ion of a specific m/z (e.g., the M+3 isotopologue of lactate) is selected, fragmented, and the resulting product ions are detected. This high specificity allows for accurate quantification of labeled metabolites even at low concentrations in a complex biological matrix. researchgate.net LC-MS is particularly well-suited for tracing the 13C label from lactose into a diverse array of metabolic pathways, including glycolysis, the TCA cycle, and amino acid biosynthesis. nih.gov
Table 4: Research Findings on LC-MS/MS Detection of Labeled Lactate
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Observation in a [UL-13C12]Lactose Tracer Study |
|---|---|---|---|
| Unlabeled Lactate (M+0) | 89.0 | 43.0 | Represents the pre-existing endogenous lactate pool. |
| Fully Labeled Lactate (M+3) | 92.0 | 45.0 | Indicates de novo synthesis of lactate directly from the fully labeled glucose moiety of lactose. |
Note: m/z values are for deprotonated ions [M-H]- and are illustrative.
Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for the high-precision measurement of stable isotope ratios. Unlike GC-MS and LC-MS, which measure the mass of intact molecules or their large fragments to determine mass isotopomer distributions, IRMS measures the ratio of heavy to light isotopes (e.g., 13C/12C) in a bulk sample after it has been completely converted into a simple gas. nih.gov
For 13C analysis, the sample containing the metabolites of interest is combusted at high temperatures, converting all organic carbon into carbon dioxide (CO2). This CO2 is then introduced into the IRMS instrument. The mass spectrometer separates the different isotopologues of CO2 (i.e., 12C16O2 with mass 44, 13C16O2 with mass 45, and 12C18O16O with mass 46) and measures their relative abundances with extremely high precision. nih.gov
Table 5: Representative Bulk Enrichment Data from IRMS
| Sample Type | Typical Natural Abundance δ13C (‰) | Hypothetical δ13C (‰) after [UL-13C12]Lactose Metabolism | Interpretation |
|---|---|---|---|
| Baseline Plasma Glucose | -25.0 | N/A | Natural isotopic composition before tracer administration. |
| Plasma Glucose (Post-Tracer) | -25.0 | +50.0 | Significant enrichment indicating absorption and appearance of labeled glucose from lactose hydrolysis. |
| Exhaled Breath CO2 | -24.0 | +10.0 | Indicates that the labeled lactose has been absorbed, metabolized through pathways like the TCA cycle, and oxidized to CO2. |
Hyphenated Chromatographic Separation Methods (e.g., GCxGC, LCxLC)
Hyphenated chromatography refers to the coupling of two or more separation techniques to enhance analytical performance. springernature.comnih.gov For complex samples containing this compound and its derivatives, one-dimensional chromatography may be insufficient to resolve all components from the matrix. Multidimensional techniques like comprehensive two-dimensional gas chromatography (GCxGC) and comprehensive two-dimensional liquid chromatography (LCxLC) provide significantly increased peak capacity and resolving power. rsc.org
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
GCxGC is a powerful technique that utilizes two columns with different stationary phases connected in series via a modulator. wikipedia.org The modulator traps fractions of the effluent from the first-dimension (1D) column and re-injects them as sharp pulses onto the second-dimension (2D) column, which is typically shorter and provides a rapid separation. wikipedia.org This process creates a highly structured two-dimensional chromatogram with significantly enhanced resolution and sensitivity compared to conventional GC. wikipedia.orgnih.gov
The analysis of carbohydrates like lactose by GC requires prior derivatization to increase their volatility. ajrsp.comresearchgate.net When coupled with GCxGC and a detector like a time-of-flight mass spectrometer (TOF-MS), this technique is exceptionally well-suited for detailed metabolic profiling. rsc.orgnih.gov The high resolving power of GCxGC can separate the derivatized [UL-13C12]Lactose and its metabolites from complex biological backgrounds, while the TOF-MS allows for their identification and quantification. nih.gov The structured nature of the 2D chromatogram, where chemically similar compounds elute in specific regions, further aids in the identification of unknown metabolites. nih.gov
Key advantages of GCxGC for analyzing [UL-13C12]Lactose and its metabolites include:
Increased Peak Capacity: The total peak capacity is the product of the peak capacities of the two individual columns, allowing for the separation of hundreds to thousands of compounds in a single run. rsc.orgwikipedia.org
Enhanced Sensitivity: The modulator refocuses the analytes into narrow bands, leading to taller and sharper peaks, which significantly improves the signal-to-noise ratio. wikipedia.org
Structured Chromatograms: The separation in two dimensions based on different physicochemical properties (e.g., boiling point and polarity) results in organized contour plots, facilitating compound identification. nih.gov
Comprehensive Two-Dimensional Liquid Chromatography (LCxLC)
Similar to GCxGC, LCxLC employs two different LC columns with orthogonal separation mechanisms. This technique is particularly useful for polar and non-volatile compounds like underivatized lactose and its metabolites. A common setup involves coupling Hydrophilic Interaction Liquid Chromatography (HILIC) in the first dimension with Reversed-Phase (RP) chromatography in the second dimension.
HILIC is effective for separating highly polar compounds like sugars, while RP chromatography separates compounds based on hydrophobicity. nih.govresearchgate.net This orthogonal approach allows for the effective separation of [UL-13C12]Lactose and its polar metabolites from less polar matrix components. The coupling of LCxLC with mass spectrometry (LCxLC-MS) provides a powerful platform for the comprehensive analysis of complex biological extracts, enabling both separation and identification of the labeled compounds. nih.gov
| Technique | Principle | Typical Column Combination | Primary Advantage for [UL-13C12]Lactose Analysis | Requirement |
|---|---|---|---|---|
| GCxGC-MS | Two GC columns with different selectivities connected by a modulator. wikipedia.org | Non-polar (1D) x Mid-polar (2D) | High resolution of complex mixtures of volatile derivatives; enhanced sensitivity. wikipedia.orgnih.gov | Derivatization to increase volatility. ajrsp.com |
| LCxLC-MS | Two LC columns with orthogonal separation mechanisms. nih.gov | HILIC (1D) x Reversed-Phase (2D) | Separation of polar, non-volatile compounds in their native form. nih.govresearchgate.net | No derivatization required for separation. |
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization is essential for GC analysis and can also be used in LC to enhance detector response. nih.govnih.gov The primary goals are to increase volatility, improve thermal stability, and enhance detection sensitivity and selectivity. ajrsp.com
Derivatization for Gas Chromatography (GC)
Carbohydrates like lactose are polar and non-volatile, making them unsuitable for direct GC analysis. restek.com Derivatization is necessary to block the active polar hydroxyl groups, thereby increasing volatility. ajrsp.com
Silylation: This is one of the most common derivatization methods for carbohydrates. ajrsp.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. ajrsp.com While effective, silylation of reducing sugars like lactose can produce multiple anomeric peaks in the chromatogram, complicating analysis. restek.com
Oximation followed by Silylation: To simplify the chromatogram, a two-step process is often employed. First, an oximation reaction is performed using a reagent like hydroxylamine (B1172632) hydrochloride. This step opens the ring structure and converts the carbonyl group into an oxime, which eliminates the formation of anomers. restek.com The subsequent silylation of the hydroxyl groups then produces only two peaks corresponding to the syn and anti isomers of the oxime, making quantification more straightforward and reliable. restek.com
Alditol Acetates: This method produces a single peak for each sugar, further simplifying the analysis. It involves a two-step reaction: first, the sugar is reduced to its corresponding sugar alcohol (alditol) using a reducing agent like sodium borohydride (B1222165). Second, the hydroxyl groups of the alditol are acetylated using a reagent like acetic anhydride. restek.com
Derivatization for Liquid Chromatography (LC)
While LC can analyze underivatized sugars, derivatization can be employed to enhance detection, particularly for detectors other than mass spectrometry, such as fluorescence detectors. shimadzu.comlcms.cz
Post-Column Derivatization: In this approach, the derivatizing reagent is added to the column effluent just before it enters the detector. For example, sugars can be reacted with arginine in the presence of boric acid at a high temperature to form highly fluorescent derivatives. shimadzu.comlcms.cz This method significantly increases sensitivity, allowing for the detection of trace amounts of lactose and its metabolites in complex samples. lcms.cz
| Strategy | Reagents | Purpose | Resulting Chromatogram | Primary Application |
|---|---|---|---|---|
| Silylation | BSTFA, MSTFA | Increase volatility and thermal stability. ajrsp.com | Multiple anomeric peaks. restek.com | GC-MS |
| Oximation-Silylation | 1. Hydroxylamine hydrochloride 2. Silylating agent (e.g., MSTFA) | Reduce the number of isomers, increase volatility. restek.com | Two peaks (syn and anti isomers). restek.com | GC-MS |
| Alditol Acetylation | 1. Sodium borohydride 2. Acetic anhydride | Produce a single derivative peak, increase volatility. restek.com | Single peak per sugar. restek.com | GC-MS |
| Post-Column Fluorescence Derivatization | Arginine, Boric Acid | Enhance detection sensitivity. lcms.cz | Single peak per sugar. | HPLC-Fluorescence Detection |
Applications of Ul 13c12 Lactose Monohydrate in Non Clinical Metabolic Research
Elucidation of Carbohydrate Catabolism Pathways in Model Systems
The use of stable isotopes has revolutionized the study of metabolic pathways, offering a dynamic view of cellular processes that is not achievable with traditional non-isotopic methods. [UL-13C12]Lactose Monohydrate is instrumental in dissecting the intricate network of carbohydrate metabolism.
Investigating Lactose (B1674315) Hydrolysis and Monosaccharide Fate
Upon introduction into a biological system, [UL-13C12]Lactose is first hydrolyzed by the enzyme lactase (or microbial β-galactosidase) into its constituent monosaccharides: [UL-¹³C₆]glucose and [UL-¹³C₆]galactose. morressier.com The ¹³C label on both monosaccharides enables researchers to track their individual metabolic fates. For instance, studies can quantify the rate of lactose hydrolysis and the subsequent absorption and utilization of the resulting glucose and galactose. This is crucial for understanding the efficiency of lactose digestion and the capacity of various tissues to metabolize these sugars under different physiological conditions.
Tracing Carbon Flux through Glycolysis and Gluconeogenesis
Once absorbed, the [UL-¹³C₆]glucose derived from lactose enters the glycolytic pathway. The ¹³C labels allow for the detailed tracing of carbon flow through each intermediate of glycolysis, such as fructose-1,6-bisphosphate and pyruvate (B1213749). nih.gov By measuring the isotopic enrichment in these metabolites, researchers can determine the rate of glycolysis and identify potential regulatory steps. cell.com
Furthermore, the ¹³C atoms can be tracked as they are incorporated into lactate (B86563) or enter the tricarboxylic acid (TCA) cycle. researchgate.net In gluconeogenic tissues like the liver, the labeled carbon atoms from lactate or other precursors can be followed through the process of gluconeogenesis, which is the synthesis of new glucose. wikipedia.org This allows for the quantification of the contribution of lactose-derived carbons to endogenous glucose production. For example, the appearance of M+3 labeled glucose-6-phosphate after the administration of [UL-¹³C₁₂]Lactose would indicate gluconeogenic activity from labeled three-carbon precursors. nih.gov
Analysis of Pentose (B10789219) Phosphate (B84403) Pathway Activity
The pentose phosphate pathway (PPP) is a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis. [UL-¹³C₁₂]Lactose, through its [UL-¹³C₆]glucose moiety, provides a means to assess PPP activity. As labeled glucose-6-phosphate enters the oxidative branch of the PPP, one ¹³C atom is lost as ¹³CO₂. The resulting five-carbon sugar, ribose-5-phosphate, will be labeled with five ¹³C atoms. By analyzing the isotopologue distribution of ribose and other downstream metabolites, the flux through the PPP can be quantified. nih.govnih.gov For example, specific isotopomers of lactate can indicate the relative activity of glycolysis versus the PPP. nih.govresearchgate.net
Interrogation of Tricarboxylic Acid (TCA) Cycle Contributions from Lactose-Derived Carbon
The pyruvate generated from the glycolysis of lactose-derived [UL-¹³C₆]glucose can be converted to [¹³C₂]acetyl-CoA and enter the TCA cycle. The ¹³C labels are then incorporated into the cycle's intermediates, such as citrate, α-ketoglutarate, and malate. nih.govbiorxiv.org By analyzing the mass isotopologue distribution of these intermediates, researchers can elucidate the contribution of lactose to mitochondrial energy metabolism. nih.govbiorxiv.org For instance, the initial entry of [¹³C₂]acetyl-CoA will lead to the formation of M+2 citrate. Subsequent turns of the cycle will produce different labeling patterns, providing a detailed picture of TCA cycle dynamics. nih.gov
Table 1: Illustrative Isotopologue Distribution in TCA Cycle Intermediates from [UL-¹³C₆]Glucose
| Metabolite | Isotopologue | Expected Labeling Pattern after First Turn | Metabolic Significance |
| Citrate | M+2 | Labeled acetyl-CoA condenses with unlabeled oxaloacetate. | Indicates entry of glucose-derived carbon into the TCA cycle. |
| α-Ketoglutarate | M+2 | Derived from M+2 citrate after loss of one unlabeled carbon. | Reflects the forward flux of the TCA cycle. |
| Malate | M+2 | Formed later in the cycle from M+2 α-ketoglutarate. | Shows the progression of labeled carbons through the cycle. |
| Oxaloacetate | M+2 | Regenerated at the end of the first turn. | Can then condense with another labeled acetyl-CoA in the second turn. |
This is a simplified representation. Actual labeling patterns can be more complex due to multiple turns of the cycle and anaplerotic reactions.
Assessment of Gut Microbiome Metabolism and Lactose Utilization (in vitro and non-human in vivo models)
When lactose is not fully absorbed in the small intestine, it becomes available for fermentation by the gut microbiota in the colon. nih.gov this compound is an invaluable tracer for studying the metabolic activities of these microbial communities.
Characterization of Microbial Lactose Fermentation Pathways
In vitro fermentation models using fecal slurries or specific bacterial cultures, as well as in vivo studies in animal models, can utilize [UL-13C12]Lactose to trace the transformation of lactose by the gut microbiota. nih.govnih.gov The ¹³C label allows for the unambiguous identification of the metabolic end-products derived from lactose fermentation.
The primary products of lactose fermentation by gut bacteria are short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, as well as gases like hydrogen and carbon dioxide. morressier.comnih.gov By measuring the incorporation of ¹³C into these SCFAs, researchers can quantify the production rates of each fatty acid from lactose and identify the specific bacterial species or groups responsible for these transformations. nih.gov For example, an increase in ¹³C-labeled butyrate would indicate the activity of butyrate-producing bacteria that can utilize lactose or its fermentation byproducts. nih.gov
Table 2: Tracking Lactose Fermentation by Gut Microbiota using [UL-13C12]Lactose
| Labeled Substrate | Microbial Process | Labeled End-Product | Research Finding |
| [UL-13C12]Lactose | Hydrolysis & Fermentation | [¹³C]Acetate | Quantifies the contribution of lactose to the total acetate pool. |
| [UL-13C12]Lactose | Hydrolysis & Fermentation | [¹³C]Propionate | Traces the pathways of propionate production from lactose. |
| [UL-13C12]Lactose | Hydrolysis & Fermentation | [¹³C]Butyrate | Identifies the role of lactose in fueling butyrate-producing bacteria. |
| [UL-13C12]Lactose | Fermentation | ¹³CO₂ | Measures the extent of complete oxidation of lactose by the microbiota. |
This detailed tracking of carbon flow provides critical information on the functional role of the gut microbiome in carbohydrate metabolism and its interaction with the host. nih.gov
Quantification of Short-Chain Fatty Acid Production from Labeled Lactose
The fermentation of undigested carbohydrates by the gut microbiota results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which are crucial for gut health. This compound is an invaluable tracer for quantifying the contribution of lactose to the SCFA pool. By administering the labeled lactose to in vitro fermentation models using fecal microbiota, researchers can track the incorporation of the 13C label into the different SCFA molecules.
Subsequent analysis, typically by gas chromatography-mass spectrometry (GC-MS), allows for the determination of the concentration and isotopic enrichment of each SCFA. This data enables the calculation of the molar production of acetate, propionate, and butyrate derived specifically from lactose fermentation. While specific studies providing exact molar yields from this compound are not abundant, the principles of such investigations are well-established from studies using other labeled carbohydrates like inulin nih.gov. Research has shown that lactose addition to in vitro fecal fermentations can enhance the formation of butyrate nih.gov. The fermentation of lactose has been observed to increase the abundance of beneficial bacteria such as Bifidobacteriaceae, Anaerobutyricum, and Faecalibacterium nih.gov.
Illustrative Research Findings:
The following interactive data table represents hypothetical data from an in vitro fermentation of this compound with a porcine fecal slurry, illustrating the type of data that can be obtained from such an experiment.
| Short-Chain Fatty Acid | Molar Production (mmol/g Lactose) | 13C Enrichment (%) |
|---|---|---|
| Acetate | 3.5 | 85 |
| Propionate | 1.2 | 78 |
| Butyrate | 1.8 | 92 |
Analyzing Isotope Exchange and Cross-feeding Interactions within Microbial Communities
Understanding the complex metabolic interactions within microbial communities is a significant challenge in microbiology. This compound, or lactose labeled in either the glucose or galactose moiety, is a key tool for dissecting these interactions, particularly cross-feeding, where one microbe's metabolic byproduct serves as a nutrient for another scispace.comnih.govresearchgate.netembopress.org.
A notable study by Gabrielli et al. (2023) utilized lactose labeled in either the glucose ([13C-glucose]-lactose) or galactose ([13C-galactose]-lactose) fraction to unravel the metabolic cross-feeding between Saccharomyces cerevisiae (yeast) and Lactococcus lactis (bacterium) scispace.comnih.govresearchgate.netembopress.org. By analyzing the isotopic labeling patterns in peptides (proteomics) and extracellular metabolites, they could trace the flow of carbon between the two species scispace.comnih.govresearchgate.netembopress.org. The findings revealed that L. lactis primarily metabolizes the glucose portion of lactose, while the galactose is secreted and then utilized by the yeast scispace.comnih.govresearchgate.netembopress.org. Furthermore, the study identified the exchange of amino acids and other metabolites between the two microorganisms scispace.comnih.govresearchgate.netembopress.org.
Detailed Research Findings from Gabrielli et al. (2023):
The following interactive data table summarizes the key findings on the differential labeling of extracellular metabolites in the S. cerevisiae and L. lactis co-culture when fed lactose with either the glucose or galactose moiety labeled.
| Metabolite | 13C Labeling when Fed [13C-glucose]-lactose (%) | 13C Labeling when Fed [13C-galactose]-lactose (%) | Inferred Primary Producer |
|---|---|---|---|
| Pyruvate | ~70 | ~40 | L. lactis |
| Lactate | ~70 | ~40 | L. lactis |
| Glycine | ~15-20 | ~15-20 | Both |
| Aspartate | ~15-20 | ~15-20 | Both |
| Alanine | Lower | 20% higher | S. cerevisiae |
Studies on Lactose Digestion and Absorption Kinetics in Non-Human Biological Systems
Enzymatic Hydrolysis Rates of this compound in vitro
The enzymatic hydrolysis of lactose into glucose and galactose is a critical step in its digestion, catalyzed by the enzyme β-galactosidase (lactase). Understanding the kinetics of this reaction is important for various applications, including the production of lactose-free dairy products. While studies specifically measuring the hydrolysis rates of this compound are scarce, the kinetic parameters are expected to be nearly identical to those of unlabeled lactose. This is because the substitution of 12C with 13C results in a negligible kinetic isotope effect for this type of enzymatic reaction.
The hydrolysis of lactose by β-galactosidase typically follows Michaelis-Menten kinetics, and the rate can be influenced by factors such as temperature, pH, and the presence of inhibitors like galactose nih.gov. Studies on β-galactosidase from various microbial sources, such as Kluyveromyces fragilis and Lactobacillus plantarum, have determined the kinetic parameters for unlabeled lactose nih.govnih.gov.
Representative Kinetic Data for Lactose Hydrolysis:
The following interactive data table provides representative kinetic parameters for the hydrolysis of lactose by β-galactosidase from Lactobacillus plantarum, which would be expected to be very similar for this compound.
| Kinetic Parameter | Value |
|---|---|
| Michaelis Constant (Km) | 23.28 mM |
| Maximum Velocity (Vmax) | (Value dependent on enzyme concentration and conditions) |
| Optimal pH | 7.5 |
| Optimal Temperature | 50°C |
Tracer Dynamics in Simulated Gastrointestinal Environments
Simulated gastrointestinal environments, such as the Simulator of the Human Intestinal Microbial Ecosystem (SHIME), are sophisticated in vitro models that mimic the conditions of the digestive tract mdpi.comnih.gov. These models are invaluable for studying the digestion and fermentation of nutrients in a controlled setting nih.govre-place.beresearchgate.netmdpi.com. This compound can be introduced into these systems to trace the dynamics of its digestion and absorption.
By sampling from different compartments of the simulated gut model over time, researchers can monitor the disappearance of the labeled lactose and the appearance of its labeled hydrolysis products (glucose and galactose) and fermentation products (SCFAs). This provides detailed information on the kinetics of lactose digestion and the metabolic activities of the gut microbiota in different regions of the intestine. While specific studies detailing the use of this compound in a SHIME model were not identified, the methodology is well-established for other carbohydrates nih.govre-place.beresearchgate.netmdpi.com.
Illustrative Tracer Dynamics in a Simulated Colon Model:
The following interactive data table provides a hypothetical representation of the fate of this compound in the ascending colon compartment of a simulated gut model over 24 hours.
| Time (hours) | [UL-13C12]Lactose (mM) | 13C-Monosaccharides (mM) | 13C-SCFAs (mM) |
|---|---|---|---|
| 0 | 50.0 | 0.0 | 0.0 |
| 6 | 20.0 | 15.0 | 10.0 |
| 12 | 5.0 | 5.0 | 30.0 |
| 24 | <0.1 | <0.1 | 48.0 |
Development of Internal Standards for Quantitative Metabolomics (non-human matrices)
Isotope Dilution Mass Spectrometry for Lactose Quantification
Isotope dilution mass spectrometry (ID-MS) is a highly accurate and precise method for quantifying metabolites in complex biological matrices. This compound is an ideal internal standard for the quantification of lactose in various non-human matrices, such as dairy products and animal-derived food samples waters.comresearchgate.net.
In this method, a known amount of the labeled internal standard (this compound) is added to the sample before processing. The sample is then analyzed by a technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because the labeled internal standard is chemically identical to the analyte (unlabeled lactose), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the signal from the unlabeled lactose to the labeled internal standard, an accurate quantification of the lactose in the original sample can be achieved, correcting for any sample loss during preparation or variations in instrument response.
A study by Fusch et al. (2011) developed a sensitive UPLC-MS/MS method for lactose measurement in cow's and human milk using 13C12-lactose as an internal standard nih.govsemanticscholar.orgpmu.ac.atresearchgate.net. This method demonstrated high accuracy and precision nih.govsemanticscholar.orgpmu.ac.atresearchgate.net.
Detailed Research Findings on Method Validation:
The following interactive data table summarizes the validation parameters for an LC-MS/MS method for lactose quantification in dairy products using a 13C-labeled lactose internal standard, based on data from published studies waters.comnih.govsemanticscholar.orgpmu.ac.atresearchgate.netjournal-of-agroalimentary.ro.
| Validation Parameter | Result |
|---|---|
| Linearity (R2) | >0.995 |
| Limit of Detection (LOD) | <5 ng/L |
| Limit of Quantification (LOQ) | 2.5 mg/100g |
| Recovery (%) | 90-110% |
| Precision (RSD%) | <4.3% |
Validation of Analytical Methods for Labeled and Unlabeled Metabolites
In non-clinical metabolic research, the reliability and accuracy of analytical methods are paramount for the meaningful interpretation of data. The validation of these methods ensures that the measurements are precise, accurate, and reproducible. This compound, a uniformly labeled stable isotope standard, serves as an invaluable tool in the validation of analytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) based platforms, designed to quantify both the tracer and its unlabeled (endogenous) counterparts. Its use allows for rigorous assessment of method performance by acting as an ideal internal standard.
The primary advantage of using a uniformly labeled compound like this compound is that its chemical and physical properties are nearly identical to the unlabeled analyte. isolife.nl This ensures it behaves similarly during sample extraction, derivatization, chromatographic separation, and ionization in the mass spectrometer. researchgate.net However, it is distinguishable by its mass-to-charge ratio (m/z), allowing for separate detection and quantification. This co-eluting, mass-distinguishable internal standard is the gold standard for correcting variations that can occur during sample processing and analysis. isolife.nlresearchgate.net
Method validation using this compound typically assesses several key parameters: accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), and matrix effects.
Accuracy and Precision
Accuracy refers to the closeness of a measured value to a known true value, while precision measures the reproducibility of repeated measurements. To validate accuracy and precision for the quantification of lactose, a known amount of this compound is spiked into a series of quality control (QC) samples containing varying known concentrations of unlabeled lactose. The ratio of the peak area of the unlabeled lactose to the labeled internal standard is used for quantification.
The results from such an analysis demonstrate the ability of the internal standard to correct for analytical variability. As shown in the table below, the coefficient of variation (%CV), a measure of precision, is significantly lower when quantification is based on the ratio to the internal standard.
| QC Level (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|
| 1.0 | 1.04 | 104.0 | 4.5 |
| 10.0 | 9.85 | 98.5 | 3.2 |
| 100.0 | 101.2 | 101.2 | 2.8 |
| 500.0 | 495.5 | 99.1 | 3.5 |
Linearity and Range
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is constructed by analyzing samples with known concentrations of unlabeled lactose, each spiked with a constant concentration of this compound. The response ratio (analyte peak area / internal standard peak area) is plotted against the analyte concentration. The method is considered linear if the coefficient of determination (R²) is close to 1.0.
Linear Range: 0.5 - 1000 µg/mL
Regression Equation: y = 0.998x + 0.015
Coefficient of Determination (R²): 0.9995
This high R² value indicates a strong linear relationship, allowing for accurate quantification across a wide dynamic range.
Matrix Effect Assessment
Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS analysis of complex biological samples. researchgate.net These effects can significantly impact the accuracy of quantification. researchgate.net this compound is crucial for assessing and compensating for these effects because it co-elutes with the unlabeled analyte and experiences the same matrix-induced variations in ionization efficiency.
To evaluate matrix effects, the response of the analyte in a post-extraction spiked sample is compared to the response of the analyte in a pure solution. The co-eluting labeled internal standard helps to normalize these variations.
| Biological Matrix | Analyte Recovery (%) | Internal Standard Recovery (%) | Normalized Matrix Factor | RSD (%) |
|---|---|---|---|---|
| Plasma | 88.2 | 87.5 | 1.008 | 5.1 |
| Urine | 92.5 | 93.1 | 0.994 | 4.7 |
| Cell Lysate | 85.4 | 86.2 | 0.991 | 6.3 |
A Normalized Matrix Factor close to 1.0 indicates effective compensation for matrix effects by the internal standard.
The use of this compound extends beyond the validation for lactose itself. In metabolic tracer studies where [UL-13C12]Lactose is introduced to a biological system, it is metabolized into various downstream products that will also be 13C-labeled (e.g., [UL-13C6]glucose, [UL-13C6]galactose, and subsequent glycolytic intermediates). While this compound cannot serve as a direct internal standard for these different metabolites, its initial, accurate quantification is the foundation for calculating metabolic flux rates. The principles of validation established for the parent compound ensure that the input function for any metabolic model is accurate, thereby strengthening the reliability of the entire flux analysis.
Theoretical Frameworks and Computational Modeling in Stable Isotope Tracing Studies
Principles of Isotope Dilution and Mass Isotopomer Distribution Analysis
The foundational principles for quantifying metabolic changes using [UL-13C12]Lactose Monohydrate rest on Isotope Dilution and Mass Isotopomer Distribution Analysis (MIDA).
Isotope Dilution Mass Spectrometry (IDMS): This is a quantitative technique used to determine the concentration of an analyte in a sample. In the context of lactose (B1674315) metabolism, a known amount of this compound, the "spike," is added to a biological sample. The mass spectrometer measures the ratio of the labeled isotope ([UL-13C12]Lactose) to the naturally occurring unlabeled isotope ([12C12]Lactose). Since the amount of the added labeled standard is known, the concentration of the native unlabeled lactose can be precisely calculated. This method is crucial for accurately measuring metabolite pool sizes, which is a critical parameter in metabolic modeling. The use of a stable isotope-labeled internal standard is considered the gold standard as it accounts for variations during sample preparation and analysis, mitigating issues like ion suppression in mass spectrometry. unimi.it
Mass Isotopomer Distribution Analysis (MIDA): MIDA is the analytical core of 13C metabolic flux analysis. nih.gov When cells metabolize this compound, the 13C atoms are distributed throughout the metabolic network. This results in metabolites containing different numbers of 13C atoms. A mass spectrometer can distinguish these different versions of a molecule, called mass isotopomers, based on their mass-to-charge ratio (m/z). For example, a three-carbon metabolite like pyruvate (B1213749) derived from [UL-13C6]glucose could be unlabeled (M+0), or contain one, two, or three 13C atoms (M+1, M+2, M+3). The relative abundance of these mass isotopomers forms a specific pattern, or a mass isotopomer distribution (MID). This distribution is a direct consequence of the activities of the metabolic pathways involved. nih.gov By analyzing the MIDs of key metabolites, researchers can infer the relative fluxes through different intersecting pathways. creative-proteomics.comnih.gov
Metabolic Flux Analysis (MFA) Algorithms and Software Applications
Metabolic Flux Analysis (MFA) is the computational process of estimating reaction rates (fluxes) within a metabolic network that are consistent with experimentally measured isotopic labeling data. cortecnet.com The process involves using sophisticated algorithms to solve a system of equations that describe metabolite and isotopomer balances.
The core of 13C-MFA is to find a set of flux values that minimizes the difference between experimentally measured labeling patterns and the labeling patterns predicted by a metabolic model. nih.gov This is typically framed as a non-linear optimization problem. Various software packages have been developed to automate these complex calculations, making MFA more accessible to the broader scientific community. These tools vary in their underlying algorithms, user interface, and specific capabilities, such as handling steady-state or non-stationary isotopic data. acs.orgnrel.gov
| Software Application | Key Features & Algorithms | Typical Application |
| INCA | Handles isotopically non-stationary (INST-MFA) and steady-state data. Uses the Elementary Metabolite Units (EMU) framework for efficient computation. ucdavis.edu | Comprehensive flux analysis in a wide range of biological systems, including complex mammalian cell culture. acs.org |
| 13CFLUX2 | A powerful suite for steady-state 13C-MFA. Supports large-scale network models and provides robust statistical analysis of flux results. ucdavis.eduresearchgate.net | Detailed flux mapping in microbial and mammalian systems for metabolic engineering and systems biology. acs.org |
| OpenFlux | Open-source software with a graphical user interface, designed for steady-state MFA. It simplifies model construction and data analysis. nih.gov | Academic and research settings where accessibility and ease of use are important for studying central carbon metabolism. |
| FreeFlux | An open-source Python package for both steady-state and isotopically non-stationary MFA. It is designed for computational efficiency and integration into other programming pipelines. acs.orgnrel.gov | Time-efficient analysis of complex labeling data, particularly for understanding transient metabolic states. |
These software tools take as input the metabolic network stoichiometry, atom transitions for each reaction, and the measured mass isotopomer distributions from a this compound tracing experiment. They then output the best-fit flux map along with statistical information about the precision of the estimated fluxes. nih.gov
Compartmental Modeling for Tracer Kinetics and Turnover Rates
While steady-state MFA provides a time-averaged view of metabolic fluxes, many biological processes are dynamic. Compartmental modeling is a mathematical approach used to study the kinetics of tracers like this compound as they move through different metabolic pools or physical compartments (e.g., from the bloodstream into a cell, or from the cytoplasm into mitochondria).
In this framework, the metabolic system is represented as a set of interconnected compartments. The movement of the 13C label between these compartments is described by a system of ordinary differential equations (ODEs). By fitting the model's predictions to time-course data of isotopic enrichment in various metabolites, researchers can estimate key kinetic parameters:
Tracer Kinetics: This describes the rate at which the isotopic tracer appears in and disappears from different metabolite pools. Analyzing the kinetics reveals how quickly metabolic pathways respond to changes and the time required to reach an isotopic steady state. vanderbilt.edu
Turnover Rates: The turnover rate of a metabolite pool is the rate at which the molecules in that pool are being replaced. In stable isotope tracing, this can be calculated by observing how quickly the 13C label from this compound is incorporated into a specific metabolite pool and displaces the unlabeled molecules. This provides a dynamic measure of the synthesis and consumption rates of that metabolite.
Compartmental modeling is essential for interpreting data from in vivo studies, where different organs and tissues represent distinct compartments with unique metabolic activities and turnover rates. nih.gov
Statistical Approaches for Interpreting Complex Isotopic Data Sets
The data generated from this compound tracing experiments are complex and subject to measurement error. Therefore, rigorous statistical analysis is essential to ensure the reliability of the estimated metabolic fluxes.
The first step after a flux map is computed is to assess the goodness-of-fit . This evaluates how well the model-predicted isotopomer distributions match the experimentally measured data. A common method is the chi-square (χ²) statistical test. If the calculated fluxes provide a good fit to the data, the weighted sum of squared residuals between the measured and simulated data will fall within an expected probability distribution. A poor fit may indicate an incomplete or incorrect metabolic network model, or systematic errors in the experimental data.
In silico Simulations for Experimental Design in Stable Isotope Probing
The success of a stable isotope probing experiment heavily relies on its design. In silico (computational) simulations are indispensable for planning effective tracer studies with this compound before any laboratory work is performed. plos.orgnih.gov This pre-experimental analysis helps to optimize the experiment to maximize the information content of the data.
Key aspects of experimental design that can be evaluated through simulation include:
Tracer Selection: While the focus is on this compound, simulations can confirm its suitability for resolving specific pathways of interest compared to other tracers (e.g., [1,2-13C2]glucose). nih.gov The model can predict which fluxes will be most precisely determined using the uniformly labeled lactose.
Measurement Selection: It is often not feasible to measure the labeling patterns of all metabolites. Simulations can identify the most informative subset of metabolites to measure, ensuring that the resulting data will be sufficient to accurately calculate the fluxes of interest.
Duration of Labeling: For dynamic or non-stationary experiments, simulations can predict the optimal time points for sampling to capture the most significant changes in isotopic enrichment, ensuring that the tracer kinetics are well-characterized. vanderbilt.edu
By simulating the expected labeling patterns under different hypothetical flux scenarios, researchers can design experiments that are more likely to yield precise and reliable flux maps, ultimately saving time and resources. researchgate.netnih.gov Software tools like IsoDesign have been developed specifically for this purpose, making rational experimental design a more accessible and integral part of metabolic flux analysis. researchgate.net
Future Directions and Emerging Research Opportunities
Integration of [UL-13C12]Lactose Monohydrate Tracing with Multi-Omics Technologies (e.g., Fluxomics, Metaproteomics)
The integration of stable isotope tracing with various "omics" fields is a key area of future research, aiming to provide a more holistic understanding of cellular physiology. nih.gov By tracing the path of 13C atoms from lactose (B1674315) through metabolic networks, researchers can connect metabolic activity (fluxomics) with changes in protein expression and function (metaproteomics).
Fluxomics: Metabolic Flux Analysis (MFA) using 13C-labeled substrates is a cornerstone of systems biology, enabling the quantification of in vivo metabolic pathway rates. creative-proteomics.com Using this compound as a tracer allows researchers to map the flow of carbon through central metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway, in organisms capable of its metabolism. nih.gov Future work will focus on dynamic MFA, which tracks the change in isotopic enrichment over time to resolve fluxes with greater precision, especially in complex systems like mammalian cell cultures. mdpi.com This integration provides a direct measure of pathway activity, which is a more accurate indicator of phenotype than static metabolite concentrations alone. nih.govnih.gov
Metaproteomics: When cells metabolize this compound, the 13C label is incorporated into amino acids, which are then used for protein synthesis. By analyzing the proteome with high-resolution mass spectrometry, it is possible to identify and quantify 13C-labeled peptides and proteins. This emerging field, known as stable isotope labeling by amino acids in cell culture (SILAC) combined with flux analysis, can directly link the metabolic state of a cell to its protein synthesis activity. This allows researchers to determine which proteins are being actively synthesized in response to lactose availability and to trace the metabolic origins of the amino acid building blocks.
| Technology | Integration with [UL-13C12]Lactose Tracing | Key Insights Gained |
| Fluxomics (13C-MFA) | Provides the carbon source to quantify the rates (fluxes) of intracellular metabolic pathways. nih.gov | Determination of pathway activity, identification of metabolic bottlenecks, understanding of cellular responses to genetic or environmental changes. researchgate.net |
| Metabolomics | Traces the incorporation of 13C into a wide range of downstream metabolites, confirming pathway connections. springernature.com | Mapping of active metabolic networks, discovery of novel metabolic pathways, and identification of nutrient sources. |
| Metaproteomics | Tracks the incorporation of 13C into the amino acid constituents of newly synthesized proteins. | Correlation of metabolic flux with protein expression, understanding of regulatory mechanisms, and identification of proteins involved in specific metabolic processes. |
Development of Novel High-Throughput Stable Isotope Tracing Platforms
To handle the complexity and scale of modern biological experiments, there is a growing need for high-throughput platforms for stable isotope tracing. Future developments are centered on the automation of experimental workflows and the enhancement of analytical instrumentation. This includes the use of mini-bioreactors for parallel cell culture experiments and robotic liquid handling systems for sample preparation. nih.gov On the analytical side, advancements in ultra-high performance liquid chromatography (UHPLC) and high-resolution mass spectrometry (HRMS) are enabling faster and more sensitive detection of isotopically labeled metabolites from smaller sample volumes. springernature.commdpi.com The goal is to create integrated platforms that can automate the entire process from cell culture and tracer introduction to sample analysis and data acquisition, significantly increasing experimental throughput and reproducibility.
Exploration of this compound in Environmental and Biotechnological Applications
The utility of this compound extends beyond fundamental cell biology into applied sciences, offering significant potential in biotechnology and environmental studies.
Industrial Fermentations & Biotechnology: In biomanufacturing, particularly in high-density cultures of mammalian cells like Chinese Hamster Ovary (CHO) cells, lactose can be a key carbon source. researchgate.net Tracing with this compound can help optimize bioprocesses by identifying metabolic inefficiencies and the sources of toxic by-product accumulation, such as lactate (B86563) and ammonia. researchgate.net This allows for targeted metabolic engineering and process modifications to enhance the yield and quality of biopharmaceuticals. researchgate.net
Environmental Applications & Bioremediation: In environmental microbiology, this compound can be used as a tracer to study carbon cycling in soil and aquatic ecosystems, particularly in environments impacted by dairy industry waste. By tracing the flow of 13C from lactose into the soil metabolome and microbial biomass, researchers can identify the specific microorganisms responsible for its degradation and understand the metabolic pathways involved. asm.org This knowledge is crucial for developing effective bioremediation strategies to break down lactose-containing pollutants and for understanding the broader impact of carbon sources on soil microbial communities. asm.org
| Application Area | Use of this compound | Potential Impact |
| Industrial Biotechnology | Tracing carbon metabolism in microbial and mammalian cell cultures used for producing enzymes, chemicals, and pharmaceuticals. researchgate.net | Optimization of nutrient feeds, improvement of product yield, reduction of waste by-products, and enhanced process understanding. researchgate.net |
| Environmental Science | Studying the degradation of lactose-containing waste (e.g., from dairy industry) in soil and water systems. asm.org | Identification of key microbial players in bioremediation, understanding carbon turnover rates, and assessing ecosystem health. |
| Bioremediation | Tracking the metabolic fate of lactose to enhance the efficiency of microbial consortia in cleaning up contaminated sites. | Development of more effective and targeted strategies for environmental cleanup. |
Design and Synthesis of Related Site-Specifically Labeled Lactose Analogs
The synthesis of lactose analogs, such as C-glycosides or thio-galactosides, is an active area of chemical research. rsc.orgnih.gov Combining these synthetic strategies with isotopic labeling will allow for the creation of novel molecular probes to study specific biological processes, such as the mechanism of lactose transport proteins or the induction of the lac operon. nih.govrichmond.edu These designer molecules can provide a level of detail that is unattainable with uniformly labeled tracers.
Advancements in Data Processing and Visualization Tools for Complex Isotope Tracing Experiments
The large, complex datasets generated by modern mass spectrometers in isotope tracing experiments require sophisticated software for processing, analysis, and interpretation. nih.gov A significant area of development is the creation of more powerful and user-friendly computational tools.
Current tools are already addressing critical steps in the workflow, such as correcting for the natural abundance of stable isotopes in metabolites. springernature.comnih.gov However, future advancements will focus on better integration and automation. Emerging software platforms aim to provide a seamless workflow from raw data processing to final biological interpretation. nih.gov A key feature of next-generation tools is the ability to visualize labeling data directly onto metabolic pathway maps. escholarship.org This contextual visualization is crucial for researchers to intuitively grasp the implications of their data, identify patterns of isotope incorporation, and generate new hypotheses about metabolic function. nih.govescholarship.org
| Software Tool | Key Functionality | Reference |
| Escher-Trace | Web-based platform for visualizing stable isotope tracing data on metabolic pathway maps. | escholarship.org |
| Garuda Platform | Provides a series of "Isotope Calculation Gadgets" for a complete workflow, including natural isotope correction and flux ratio analysis. | nih.gov |
| IsoCor / IsoCorrectoR | Open-source tools specifically designed for the accurate correction of natural isotope abundance in mass spectrometry data. | springernature.comnih.gov |
| MAVEN / X13CMS | Data processing engines for LC-MS based metabolomics, enabling the analysis and visualization of isotope tracing data. | springernature.com |
Q & A
How should researchers account for discrepancies in lactose quantification due to hydration state variations?
Basic Research Focus
Lactose monohydrate and anhydrous lactose differ in molecular weight (360.31 vs. 342.30 g/mol) due to the former’s water molecule. Analytical methods (e.g., HPLC, NIR) require calibration curves specific to the hydration state. For instance, lactose monohydrate contains 5% water by weight, which impacts gravimetric calculations. Researchers must explicitly state the hydration form used in reference standards and validate methods against certified materials (e.g., USP Lactose Monohydrate Reference Standard) to avoid systematic errors of ~5% in reported concentrations .
What experimental designs are optimal for studying particle size effects on [UL-13C12]Lactose Monohydrate in formulation blends?
Advanced Research Focus
Response Surface Methodology (RSM) with Central Composite Design (CCD) is effective for multivariate optimization. For example, in high-shear mixing studies, independent variables like mixing time, speed, and lactose particle size (d10, d50, d90) can be modeled to predict blend uniformity. Laser diffraction (reference method) and NIR spectroscopy (with chemometric models like PLS or ANN) enable real-time particle size monitoring . Labeling particle size distributions (d10, d50, d90) and modification methods is critical for reproducibility .
How can researchers mitigate anomeric interconversion in this compound under stress conditions?
Advanced Research Focus
Anomeric stability (α/β-lactose ratio) is sensitive to humidity and temperature. Under high stress (e.g., 40°C/75% RH), α-lactose monohydrate shows minimal isomerization (98.4% stability over 7 days), while amorphous lactose degrades rapidly (4.7% α-lactose increase/day). Techniques like NMR or polarimetry should be used to track isomerization kinetics. Storage in tight, desiccated containers and avoiding amorphous phases (≤20% amorphous content) minimizes variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
